molecular formula C22H28N6O2S B2445094 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013819-69-6

3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2445094
CAS No.: 1013819-69-6
M. Wt: 440.57
InChI Key: AAAYQPHVTXLUKR-UHFFFAOYSA-N
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Description

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a high-purity chemical compound designed for research and development applications. This synthetic molecule features a pyridazine core strategically functionalized with a 3,4,5-trimethylpyrazole moiety and a 2,4-dimethylphenylsulfonyl piperazine group. This specific architecture, incorporating nitrogen-containing heterocycles like pyrazole and a sulfonyl piperazine, is characteristic of scaffolds investigated for potential biological activity in medicinal chemistry . Compounds with sulfonyl piperazine substituents are frequently explored as key intermediates or target molecules in pharmaceutical research, particularly in the development of receptor ligands and enzyme inhibitors . Similarly, pyridazine and pyrazole derivatives are widely studied in antifungal and other therapeutic areas . Researchers may find this compound valuable for probing structure-activity relationships (SAR), developing novel pharmacological tools, or as a synthetic intermediate for further chemical diversification. The presence of multiple heterocyclic systems suggests potential for interaction with various biological targets. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

IUPAC Name

3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2S/c1-15-6-7-20(16(2)14-15)31(29,30)27-12-10-26(11-13-27)21-8-9-22(24-23-21)28-19(5)17(3)18(4)25-28/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAYQPHVTXLUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that exhibits a range of biological activities. Its structure integrates several pharmacologically relevant moieties, including a piperazine ring, a sulfonyl group, and a pyrazole derivative. This article provides an in-depth examination of its biological activity based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H28N6O2SC_{22}H_{28}N_{6}O_{2}S with a molecular weight of 440.6 g/mol. The presence of various functional groups enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃S
Molecular Weight440.6 g/mol
IUPAC Name3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
CAS Number1013819-69-6

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Sulfonyl Group : This moiety can form strong interactions with proteins, potentially inhibiting their function.
  • Piperazine Ring : It may modulate neurotransmitter receptor activity.
  • Pyrazole Derivative : This part can participate in π-π stacking interactions with nucleic acids, influencing gene expression.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activities. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers . The specific compound may share similar pathways due to its structural similarities with known active pyrazole derivatives.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been noted in studies where pyrazole derivatives demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production . This suggests that the compound could be beneficial in treating inflammatory diseases.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been explored extensively. Some studies reported moderate to excellent activities against various bacterial strains . The interaction mechanisms often involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Case Studies and Research Findings

  • Antitumor Screening : A study evaluated the antitumor efficacy of several pyrazole derivatives against cancer cell lines. The results indicated that compounds structurally related to the target compound showed IC50 values in the micromolar range against various tumor types .
  • Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of similar compounds in vivo. The results demonstrated a significant reduction in inflammation markers in treated animals compared to controls .
  • Antibacterial Testing : In vitro testing against common bacterial pathogens revealed that certain pyrazole derivatives exhibited promising antibacterial activity, suggesting potential therapeutic applications for infections resistant to standard antibiotics .

Preparation Methods

Preparation of 4-((2,4-Dimethylphenyl)sulfonyl)piperazine

Procedure :

  • Sulfonylation of Piperazine :
    Piperazine reacts with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding the sulfonylated piperazine.
    $$
    \text{Piperazine} + \text{2,4-Me}2\text{PhSO}2\text{Cl} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}2} \text{4-((2,4-Me}2\text{Ph)SO}_2\text{)piperazine}
    $$
    Yield : 75–85% after recrystallization from ethanol.

Synthesis of 3,4,5-Trimethyl-1H-pyrazole

Procedure :

  • Cyclocondensation :
    Acetylacetone (2,4-pentanedione) reacts with methylhydrazine in acetic acid under reflux (120°C, 6 h). The reaction forms the pyrazole ring via Knorr-type cyclization:
    $$
    \text{CH}3\text{COCH}2\text{COCH}3 + \text{CH}3\text{NHNH}_2 \xrightarrow[\Delta]{\text{AcOH}} \text{3,4,5-Trimethyl-1H-pyrazole}
    $$
    Yield : 60–70% after silica gel chromatography.

Assembly of the Pyridazine Core

Halogenated Pyridazine Intermediate

3,6-Dichloropyridazine serves as the central scaffold. Commercial availability or synthesis via:

  • Chlorination of Pyridazine :
    Pyridazine reacts with phosphorus oxychloride (POCl₃) at 110°C for 12 h:
    $$
    \text{Pyridazine} + \text{POCl}_3 \xrightarrow{\Delta} \text{3,6-Dichloropyridazine}
    $$
    Yield : ~90%.

Coupling Reactions

Stepwise Nucleophilic Aromatic Substitution

Procedure :

  • First Substitution (Position 3) :
    3,6-Dichloropyridazine reacts with 4-((2,4-dimethylphenyl)sulfonyl)piperazine in DMF at 80°C for 24 h. Potassium carbonate facilitates deprotonation:
    $$
    \text{3,6-Cl}2\text{-Pyridazine} + \text{Sulfonylated Piperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{3-(SO}2\text{Piperazine)-6-Cl-Pyridazine}
    $$
    Yield : 65–75%.
  • Second Substitution (Position 6) :
    The intermediate reacts with 3,4,5-trimethyl-1H-pyrazole in n-butanol at 120°C for 48 h:
    $$
    \text{3-(SO}_2\text{Piperazine)-6-Cl-Pyridazine} + \text{Pyrazole} \xrightarrow[\Delta]{\text{n-BuOH}} \text{Target Compound}
    $$
    Yield : 50–60%.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling :
An alternative route employs a boronate ester derivative of the pyrazole fragment:

  • Boronate Preparation :
    3,4,5-Trimethyl-1H-pyrazole is converted to its pinacol boronate ester using bis(pinacolato)diboron and Pd(dppf)Cl₂ in 1,4-dioxane.
  • Coupling with Halopyridazine :
    The boronate reacts with 3-chloro-6-(sulfonylpiperazine)pyridazine under Pd(PPh₃)₄ catalysis in toluene/EtOH (2:1) at 80°C:
    $$
    \text{3-Cl-6-(SO}2\text{Piperazine)-Pyridazine} + \text{Pyrazole-Bpin} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}_3} \text{Target Compound}
    $$
    Yield : 85–93%.

Optimization and Challenges

Reaction Condition Optimization

  • Temperature : Higher temperatures (80–120°C) improve substitution kinetics but risk decomposition.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene/EtOH mixtures favor coupling reactions.
  • Catalyst Loading : Pd(PPh₃)₄ at 2–5 mol% achieves optimal turnover.

Regioselectivity and Byproduct Formation

  • Positional Bias : The 3-position of pyridazine is more reactive toward nucleophilic substitution due to electronic effects.
  • Byproducts : Include di-substituted analogs and desulfonylated intermediates, mitigated by stoichiometric control.

Analytical Characterization

Key Data :

  • Molecular Weight : 412.5 g/mol (PubChem CID 16839178).
  • ¹H NMR (CDCl₃) : δ 2.01–2.19 (m, piperazine CH₂), 6.55 (br s, pyridazine H).
  • HPLC Purity : >95% after column chromatography.

Q & A

Q. Table 1: Structural Analogs and Bioactivity

CompoundStructural FeaturesReported Activity
3-Chloro-6-piperazinyl-pyridazineChloro substituent, piperazineAntiplatelet aggregation
Triazolo-pyridazine derivativesTriazole fused coreAntiviral (e.g., HIV-1 RT)

Advanced: What computational methods predict interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB ID: 6F2) .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR Modeling: Train models on pyridazine analogs to predict IC₅₀ values for new targets .

Advanced: How to address inconsistencies in synthetic reproducibility?

Methodological Answer:

  • By-product Analysis: Use preparative TLC to isolate and characterize side products (e.g., des-methyl derivatives) .
  • DoE (Design of Experiments): Apply factorial design to test interactions between variables (e.g., temperature, solvent ratio) .
  • Automated Reactors: Employ flow chemistry systems for precise control of residence time and mixing .

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